1-(1,3-Benzodioxol-5-yl)-5-[(3-fluorophenyl)methylsulfanyl]tetrazole
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Overview
Description
1-(1,3-Benzodioxol-5-yl)-5-[(3-fluorophenyl)methylsulfanyl]tetrazole is a synthetic organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzodioxol-5-yl)-5-[(3-fluorophenyl)methylsulfanyl]tetrazole typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole moiety can be synthesized through the cyclization of catechol with formaldehyde.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable fluorinated precursor.
Formation of the Tetrazole Ring: The tetrazole ring can be formed by reacting an appropriate nitrile with sodium azide under acidic conditions.
Coupling Reactions: The final step involves coupling the benzodioxole and fluorophenyl moieties with the tetrazole ring using a suitable coupling reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzodioxol-5-yl)-5-[(3-fluorophenyl)methylsulfanyl]tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the tetrazole ring to an amine.
Substitution: The benzodioxole and fluorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Possible applications in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-5-[(3-fluorophenyl)methylsulfanyl]tetrazole would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies and computational modeling.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-5-phenyl-1H-tetrazole: Lacks the fluorophenyl group, which may affect its chemical reactivity and biological activity.
1-(1,3-Benzodioxol-5-yl)-5-(methylsulfanyl)-1H-tetrazole: Contains a methylsulfanyl group instead of the fluorophenyl group, leading to different chemical properties.
1-(1,3-Benzodioxol-5-yl)-5-(4-fluorophenyl)-1H-tetrazole: Similar structure but with the fluorophenyl group in a different position, which may influence its interactions and applications.
Uniqueness
1-(1,3-Benzodioxol-5-yl)-5-[(3-fluorophenyl)methylsulfanyl]tetrazole is unique due to the presence of both the benzodioxole and fluorophenyl groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-5-[(3-fluorophenyl)methylsulfanyl]tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O2S/c16-11-3-1-2-10(6-11)8-23-15-17-18-19-20(15)12-4-5-13-14(7-12)22-9-21-13/h1-7H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHJTPHPBFXMRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=NN=N3)SCC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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